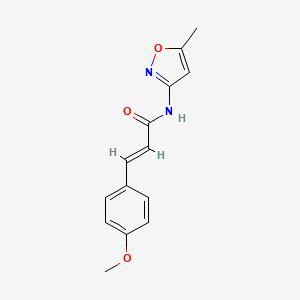
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIA and is a member of the acrylamide family of compounds. MIA has been found to possess unique properties that make it useful in different scientific applications.
Mécanisme D'action
The mechanism of action of MIA is complex and varies depending on the application. In the case of its antitumor activity, MIA has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and eventually leads to apoptosis. In the case of its anti-inflammatory activity, MIA inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This inhibition leads to a reduction in inflammation. In the case of its analgesic activity, MIA inhibits the activity of voltage-gated sodium channels, which are essential for pain signal transmission.
Biochemical and Physiological Effects:
MIA has been found to have various biochemical and physiological effects. In vitro studies have shown that MIA can inhibit the growth of cancer cells and induce apoptosis. MIA has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MIA has been found to possess analgesic properties by inhibiting the transmission of pain signals. In vivo studies have shown that MIA can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its unique properties make it useful in various scientific applications. However, MIA also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, MIA can be toxic at high doses, which can limit its use in some applications.
Orientations Futures
There are several future directions for research on MIA. One potential application is in the development of new cancer treatments. MIA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study. Another potential application is in the development of new anti-inflammatory and analgesic drugs. MIA has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of MIA and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of MIA is a complex process that involves several steps. The most common method of synthesizing MIA is through the reaction of 4-methoxyphenylacetic acid with 5-methyl-3-isoxazolecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified using column chromatography to obtain pure MIA.
Applications De Recherche Scientifique
MIA has been extensively studied in various scientific fields due to its potential applications. In the field of medicinal chemistry, MIA has been found to possess antitumor, anti-inflammatory, and analgesic properties. Studies have shown that MIA can inhibit the growth of cancer cells and induce apoptosis. MIA has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MIA has been found to possess analgesic properties by inhibiting the transmission of pain signals.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-9-13(16-19-10)15-14(17)8-5-11-3-6-12(18-2)7-4-11/h3-9H,1-2H3,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGONPMPNASDXNB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)
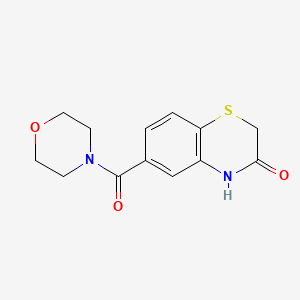
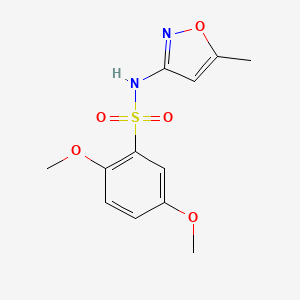
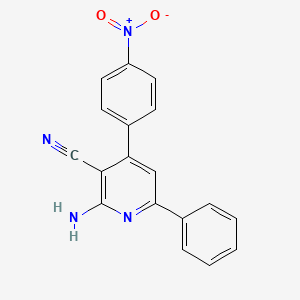
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-8-methoxychromane-3-carboxamide](/img/structure/B5621380.png)
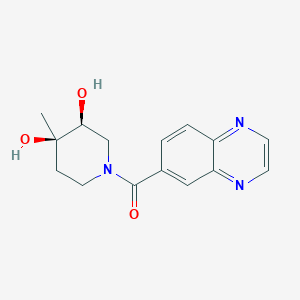
![2,3-dimethyl-6-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5621384.png)
![4-{[(3-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5621385.png)
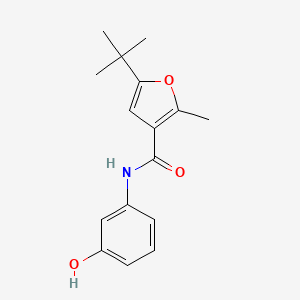
![8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5621400.png)
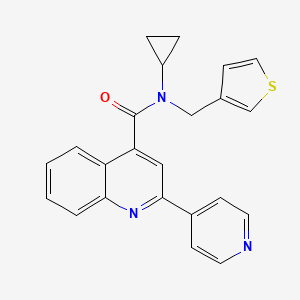

![methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5621446.png)
![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)